4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone
Overview
Description
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group attached to the triazole ring, along with a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a sulfonyl intermediate, which is then oxidized to form the final sulfone product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The sulfone group can be reduced to sulfides under appropriate conditions.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways . The sulfone group can also enhance the compound’s ability to interact with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl methanamine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone is unique due to the presence of both the methoxybenzyl and sulfone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-9-4-2-8(3-5-9)6-17(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPBNPFYJAIED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332591 | |
Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648910 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339105-73-6 | |
Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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